molecular formula C14H17N5O3S B1400124 Methyl ({6-acetyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate CAS No. 1374510-84-5

Methyl ({6-acetyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate

Cat. No. B1400124
M. Wt: 335.38 g/mol
InChI Key: LLXKVQDGPBVYRQ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl ({6-acetyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate is a useful research compound. Its molecular formula is C14H17N5O3S and its molecular weight is 335.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl ({6-acetyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl ({6-acetyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Amino Derivatives of Triazolopyrimidine

    • The chemical compound is utilized in the synthesis of amino derivatives of triazolopyrimidine, a process involving heterocyclization and Dimroth rearrangement. This synthesis is significant in the field of organic chemistry and pharmaceuticals (Vas’kevich et al., 2006).
  • Regioselective and Regiospecific Reactions

    • Research shows the compound's role in regioselective and regiospecific reactions, particularly in the formation of a pyridone cycle and 1,2-diazepines. This has implications for the synthesis of complex organic molecules (Didenko et al., 2010).
  • Cyclocondensation Reactions

    • The compound is involved in cyclocondensation reactions with hydroxylamine or hydrazine, leading to the formation of various heterocyclic compounds. This is relevant in the development of new pharmaceuticals and materials (Desenko et al., 1998).
  • Synthesis of Novel Heterocyclic Compounds

    • It is used in the synthesis of novel heterocyclic compounds, such as pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives. These compounds have potential applications in medicinal chemistry (Abdel‐Aziz et al., 2008).
  • Formation of Fused Pyrimidinones

    • The compound is instrumental in the preparation of fused pyrimidinones, a class of chemicals that has potential applications in drug design and synthesis (Stanovnik et al., 1990).
  • Synthesis of Pyridino[2,3-d]pyrimidin-4-one Derivatives

    • It aids in the synthesis of pyridino[2,3-d]pyrimidin-4-one and related derivatives, which are important for developing new chemical entities in pharmaceutical research (Hassneen & Abdallah, 2003).
  • Antibacterial Activity

    • Some derivatives synthesized using this compound have shown moderate effects against certain bacterial and fungal species, indicating its potential use in developing new antimicrobial agents (Lahmidi et al., 2019).

properties

IUPAC Name

methyl 2-[[6-acetyl-7-[(E)-2-(dimethylamino)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S/c1-9(20)10-7-15-13-16-14(23-8-12(21)22-4)17-19(13)11(10)5-6-18(2)3/h5-7H,8H2,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXKVQDGPBVYRQ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N2C(=NC(=N2)SCC(=O)OC)N=C1)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C(N2C(=NC(=N2)SCC(=O)OC)N=C1)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl ({6-acetyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl ({6-acetyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate
Reactant of Route 2
Methyl ({6-acetyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate
Reactant of Route 3
Reactant of Route 3
Methyl ({6-acetyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate
Reactant of Route 4
Reactant of Route 4
Methyl ({6-acetyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate
Reactant of Route 5
Reactant of Route 5
Methyl ({6-acetyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate
Reactant of Route 6
Reactant of Route 6
Methyl ({6-acetyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate

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